Potassium;decaborate

Description

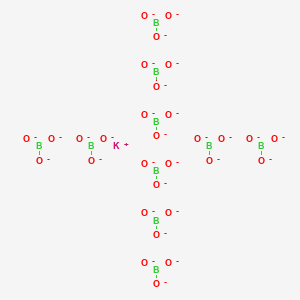

Potassium decaborate, specifically potassium decaborate monohydrate (K₂[B₁₀O₁₄(OH)₄]·H₂O), is a boron-rich inorganic compound characterized by its unique helical chain-like structure formed by [B₁₀O₁₀(OH)₄]²⁻ polyborate anions. These chains are interconnected via O–H⋯O hydrogen bonds, creating a three-dimensional framework . The synthesis involves reacting K₂TeO₄ and H₃BO₃ at 473 K for five days, yielding colorless crystals after cooling and washing . Its structural similarity to ammonium decaborate (NH₄)₂[B₁₀O₁₄(OH)₄]·H₂O highlights the role of cation size in stabilizing the lattice .

Properties

Molecular Formula |

B10KO30-29 |

|---|---|

Molecular Weight |

627.2 g/mol |

IUPAC Name |

potassium;decaborate |

InChI |

InChI=1S/10BO3.K/c10*2-1(3)4;/q10*-3;+1 |

InChI Key |

PBBSFJUNUUPTCO-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

High-Temperature Polyreaction Method

This method is described in the Chinese patent CN101492311A and involves the following key steps:

| Step | Procedure Description | Conditions | Materials and Quantities (weight parts) |

|---|---|---|---|

| 1 | Add 50-70 parts water to a reactor and heat to 50-70°C. Add 25-30 parts of potassium salt (potassium chloride, potassium bromide, potassium fluoride, potassium iodide, or potassium hydroxide). Slowly add 50-60 parts boric acid while stirring and heating to dissolve fully. | 50-70°C, stirring, controlled heating | Water: 50-70 parts; Potassium salt: 25-30 parts; Boric acid: 50-60 parts |

| 2 | Add 0.01-1 part of a promoting agent such as Witco 1298 Soft Acid, calcium dodecylbenzene sulphonate, sodium dodecylbenzene sulfonate, sodium lauryl sulphate, alkylol amide, ethylene glycol, or combinations thereof. Stir and maintain temperature at 80-100°C. | 80-100°C, stirring | Promoting agent: 0.01-1 part |

| 3 | Dry the resultant liquid using a high-speed centrifugation drying machine. Control inlet temperature at 400-530°C and outlet temperature at 140-180°C. Cool to room temperature to obtain potassium decaborate. | Drying temperatures: 400-530°C (inlet), 140-180°C (outlet) | - |

- Water: 60 parts

- Potassium bromide (Repone K): 25 parts

- Boric acid: 55 parts

- Promoting agent (Witco 1298 Soft Acid): 1 part

- Reaction temperature: 60°C for dissolution, 80-100°C for promoting agent step

- Drying: inlet 400-530°C, outlet 140-180°C

The process yields a potassium decaborate powder with high boron content (≥18.3%) and available potassium (≥22.4%) suitable for use as a high-content fertilizer.

Use of Different Potassium Sources

The potassium source in the reaction can vary, including potassium chloride, potassium bromide, potassium fluoride, potassium iodide, or potassium hydroxide. The choice affects the reaction dynamics and the purity of the final product. For example:

Addition of Promoting Agents

Promoting agents are added to improve the reaction efficiency and the quality of the final product. These agents include:

- Witco 1298 Soft Acid

- Calcium dodecylbenzene sulphonate

- Sodium dodecylbenzene sulfonate

- Sodium lauryl sulphate

- Alkylol amide

- Ethylene glycol

The promoting agents are typically added in small quantities (0.01-1 weight part) and stirred at 80-100°C to ensure uniform distribution and reaction enhancement.

Drying and Final Product Formation

The drying step is critical to obtain the solid potassium decaborate fertilizer. The process uses a high-speed centrifugation drying machine with precise temperature control:

| Parameter | Temperature Range |

|---|---|

| Inlet Temperature | 400-530°C |

| Outlet Temperature | 140-180°C |

After drying, the product is cooled to room temperature and packaged. The resulting powder has high purity and is suitable for agricultural applications.

Alternative Preparation Method: Sodium-Potassium Decaborate

A related method involves preparing a sodium-potassium decaborate salt, which can be converted into potassium decaborate fertilizer. This method includes:

- Preparation of liquid sodium decaborate using patented technology (ZL200510130974.2).

- Reaction of potassium hydroxide with boric acid at temperatures above 100°C for about 50 minutes to form potassium pentaborate hydrate.

- Mixing sodium decaborate with the potassium borate product and reacting at 160°C under reduced pressure (above 8 Pa) for 3 hours to form sodium-potassium decaborate salt.

This method emphasizes high-temperature reactions and pressure control to achieve the desired polymerized boron-potassium compound.

Summary Table of Preparation Parameters

| Parameter | Method 1 (Potassium Halide / Hydroxide) | Method 2 (Sodium-Potassium Decaborate) |

|---|---|---|

| Water (weight parts) | 50-70 | 85 |

| Potassium source (weight parts) | 25-30 (KCl, KBr, KF, KI, KOH) | 40 (KOH) |

| Boric acid (weight parts) | 50-60 | 80 |

| Temperature for dissolution | 50-70°C | >100°C |

| Promoting agent | 0.01-1 part (various surfactants) | Not specified |

| Reaction time | Until complete dissolution | 50 minutes for KOH + boric acid; 3 hours for Na-K decaborate formation |

| Drying temperature (inlet/outlet) | 400-530°C / 140-180°C | Not specified |

| Pressure | Atmospheric | >8 Pa (vacuum) |

| Final product | Potassium decaborate fertilizer | Sodium-potassium decaborate fertilizer |

Research Findings and Practical Notes

- The preparation of potassium decaborate requires careful control of temperature and stirring to ensure complete dissolution and reaction of boric acid with potassium salts.

- The use of promoting agents enhances product quality and reaction efficiency.

- High-temperature drying is essential to obtain a stable, powdered fertilizer product.

- Variations in potassium source and additives allow tailoring of the product for specific agricultural applications.

- The resulting potassium decaborate contains high levels of boron and potassium, making it effective for crop nutrition.

Chemical Reactions Analysis

Types of Reactions

Potassium decaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the polyborate anion, which can interact with different reagents.

Common Reagents and Conditions

Common reagents used in the reactions of potassium decaborate include Grignard reagents, which facilitate nucleophilic addition reactions. Other reagents include potassium cyanide, potassium hydroxide, and potassium fluoride .

Major Products Formed

The major products formed from the reactions of potassium decaborate depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce mono-substituted closo-decaborate derivatives .

Scientific Research Applications

Potassium decaborate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various boron-containing compounds.

Biology: Its derivatives are explored for their potential use in neutron capture therapy for cancer treatment.

Industry: Potassium decaborate is used in the production of fertilizers and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium decaborate involves its interaction with molecular targets through its polyborate anion. The anion’s structure allows it to form hydrogen bonds and other interactions with various molecules, facilitating its effects in different applications .

Comparison with Similar Compounds

Structural and Chemical Comparisons with Similar Borate Compounds

Cluster Size and Reactivity

Potassium decaborate contains a closo-decaborate(2−) ([B₁₀H₁₀]²⁻) cluster, distinct from dodecaborate ([B₁₂H₁₂]²⁻) and tetraborate ([B₄O₇]²⁻) anions. Key differences include:

The smaller size and higher electron density of decaborate(2−) facilitate efficient radiohalogenation (e.g., ²¹¹At, ¹³¹I) compared to dodecaborate(2−) .

Cation Influence on Borate Structures

- Potassium vs. Sodium: Potassium decaborate monohydrate shares structural motifs with sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O, borax), but the larger K⁺ cation in decaborate stabilizes helical chains, whereas Na⁺ in borax forms layered networks .

- Ammonium Decaborate : (NH₄)₂[B₁₀O₁₄(OH)₄]·H₂O has a similar anion framework but weaker hydrogen bonding due to NH₄⁺’s lower charge density .

Q & A

What established methods are used to synthesize potassium decaborate derivatives, and how do reaction conditions influence product purity?

Level: Basic

Methodological Answer:

Synthesis typically involves metathesis or acid-base reactions in aqueous or non-aqueous media. For example, potassium pentaborate (KB5) is synthesized by reacting KH2PO4 with boric acid under controlled pH (4–6) and temperature (25–60°C) . Phase equilibrium studies in the CaO–K2O–B2O3–H2O system reveal that stoichiometric ratios of precursors and slow crystallization yield pure phases. Purity is verified via FT-IR (B-O stretching at ~1400 cm⁻¹) and X-ray diffraction . Adjusting reaction time and solvent polarity minimizes byproducts like potassium metaborate.

What spectroscopic and analytical techniques are critical for characterizing potassium decaborate clusters?

Level: Basic

Methodological Answer:

Structural elucidation relies on:

- ¹¹B NMR : Identifies boron environments (e.g., closo vs. nido configurations) and substitution patterns .

- IR spectroscopy : Detects B-H stretches (~2500 cm⁻¹) and B-O-B bridging modes (~700 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation pathways for cluster integrity .

- Elemental analysis : Validates boron and potassium content within ±0.3% deviation .

How can researchers resolve contradictions in crystallographic data for potassium decaborate complexes?

Level: Advanced

Methodological Answer:

Discrepancies often arise from disorder in boron clusters or counterion positioning. Use:

- Dual refinement software : SHELXL for small-molecule refinement and PHENIX for macromolecular twinning cases .

- Complementary techniques : Pair XRD with neutron diffraction to resolve hydrogen positions in B-H bonds .

- Validation tools : CheckR metrics to assess model accuracy, especially for low-resolution datasets .

What strategies optimize functionalization of potassium decaborate clusters for supramolecular applications?

Level: Advanced

Methodological Answer:

Functionalization involves:

- Epoxypropane coupling : React 2-ammonio-decaborate with 2,3-epoxypropane to introduce nucleophile-reactive sites .

- Post-modification : Treat intermediates with thiols or amines under mild conditions (e.g., 40°C, pH 7–9) to attach targeting moieties .

- Host-guest screening : Use γ-cyclodextrin to assess binding affinity via fluorescence quenching or ITC .

How do reaction parameters control substitution patterns in potassium decaborate anion reactions?

Level: Advanced

Methodological Answer:

Substitution depends on:

- Temperature : At 25°C, mono-substituted products dominate; >60°C favors di-substitution via B-H activation .

- Acid catalysis : Dry HCl promotes regioselective substitution at equatorial boron sites over apical positions .

- Time : Short reactions (1–2 hrs) yield kinetic products, while extended durations (24+ hrs) lead to thermodynamic isomers .

What experimental designs are key for studying potassium decaborate phase equilibria?

Level: Basic

Methodological Answer:

- Isothermal saturation : Suspend precursors in H2O at fixed temperatures (e.g., 25°C) and monitor solubility via gravimetry .

- Ternary diagrams : Map phase boundaries in K2O-B2O3-H2O systems using X-ray powder diffraction to identify stable hydrates .

- Ion chromatography : Quantify K⁺ and borate species in solution to validate equilibrium models .

How are potassium decaborate electrolytes evaluated for energy storage applications?

Level: Advanced

Methodological Answer:

- Crystallization control : Use non-polar solvents (e.g., THF) to infiltrate decaborate clusters into porous electrodes, enhancing ionic conductivity .

- Electrochemical testing : Perform cyclic voltammetry (1–4 V vs. Li/Li⁺) to assess redox stability and charge-transfer resistance .

- Operando spectroscopy : Monitor B-H bond dynamics during cycling via Raman or FTIR to detect degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.